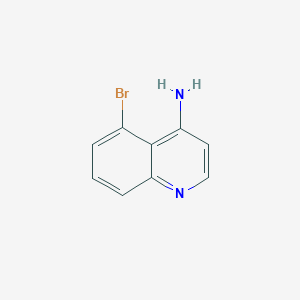

5-Bromoquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWGAKFTZZFIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Bromoquinolin 4 Amine and Its Functional Derivatives

Halogen Reactivity in Electrophilic and Nucleophilic Substitution Processes

The reactivity of the bromine atom in 5-Bromoquinolin-4-amine is dictated by its position on an electron-rich heterocyclic aromatic system. Direct substitution of the halogen is a key pathway for functionalization.

Electrophilic Aromatic Substitution: The quinoline (B57606) ring system is subject to electrophilic aromatic substitution. However, the C4-amino group is a powerful activating, ortho-para directing group. Consequently, electrophilic attack is directed to the positions ortho and para to the amine (C3 and the benzenoid ring), rather than causing a substitution of the bromine atom at the C5 position. The high reactivity of arylamines often necessitates the modulation of the amino group's activating influence, for example, by converting it into an amide, to control the outcome of electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of a halogen from an aromatic ring by a nucleophile, known as the SNAr reaction, is generally a challenging transformation. youtube.comfrontiersin.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex).

In this compound, the amino group at C4 is electron-donating, which deactivates the ring toward nucleophilic attack and disfavors the SNAr mechanism for the bromine at C5. Furthermore, the bromine is not in a position that is electronically activated by the ring nitrogen (typically the C2 and C4 positions). Consequently, direct nucleophilic displacement of the 5-bromo substituent is not a synthetically favored pathway and examples in the literature are scarce. More commonly, the C-Br bond is functionalized via transition metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways.

Reactivity of the Amino Group: Amine Functionalization and Derivatization

The primary amino group at the C4 position is a key site for derivatization, allowing for the modification of the compound's physicochemical properties. Common derivatization strategies include acylation, alkylation, and sulfonylation, which can alter solubility, lipophilicity, and metabolic stability. nih.govyonedalabs.comyoutube.com

Acylation of the amino group to form an amide is a frequent strategy. This transformation not only introduces new structural motifs but also significantly alters the electronic properties of the quinoline ring. The conversion of the electron-donating -NH₂ group into the electron-withdrawing -NHC(O)R group reduces the ring's activation towards electrophiles and can prevent side reactions during subsequent synthetic steps. For instance, protection of an amino group is often a necessary step before attempting palladium-catalyzed couplings on other parts of a molecule to avoid catalyst inhibition or undesired side reactions. nih.gov

Reductive alkylation is another method used to functionalize the amino group, allowing for the introduction of various alkyl side chains. This approach has been central to the development of many 4-aminoquinoline-based drugs, where the nature of the side chain is critical for biological activity and pharmacokinetic properties. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The C5-bromo substituent serves as an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. wikipedia.orgwikipedia.orgsnnu.edu.cnorganic-chemistry.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for creating biaryl structures. yonedalabs.comlibretexts.org this compound can be effectively coupled with various aryl- and heteroarylboronic acids or esters to generate 5-aryl-quinolin-4-amine derivatives. A significant challenge in coupling substrates with unprotected amino groups is the potential for the amine to coordinate to the palladium catalyst, inhibiting its activity. However, careful selection of ligands, bases, and solvents can overcome this issue. nih.gov

Research on the closely related 5-bromo-8-methoxyquinoline (B186703) has demonstrated successful Suzuki-Miyaura coupling with substituted phenylboronic acids. researchgate.net These reactions, catalyzed by dichlorobis(triphenylphosphine)palladium(II), afford the corresponding 5-arylquinoline products in high yields, showcasing the viability of the 5-bromoquinoline (B189535) core in such transformations. The conditions are likely translatable to this compound, although optimization may be required to account for the free amino group.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) | Ref |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 82% | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol/Water | 85% | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups at the C5 position of this compound. The substrate can be coupled with primary or secondary amines, anilines, or N-heterocycles to produce 5-(substituted-amino)quinolin-4-amines.

The presence of two distinct amine functionalities in the product (at C4 and C5) makes this a powerful method for generating novel molecular scaffolds. Studies on dihaloquinolines, such as 6-bromo-2-chloroquinoline, have shown that sequential and selective Buchwald-Hartwig aminations can be achieved by exploiting the different reactivities of the C-Br and C-Cl bonds, highlighting the precise control attainable with this methodology. acs.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and functional group tolerance. nih.govlibretexts.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 98% (at C6-Br) | acs.org |

| 6-Bromo-2-chloroquinoline | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 97% (at C6-Br) | acs.org |

| 4-Bromo-1H-pyrazole | n-Hexylamine | tBuBrettPhos Pd G3 | LHMDS | 1,4-Dioxane | 93% | acs.org |

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. This compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the C5 position.

The resulting 5-alkynyl-quinolin-4-amine derivatives are versatile intermediates. The alkyne moiety can undergo further transformations, such as cyclization reactions, to build more complex heterocyclic systems. For example, Sonogashira coupling on the related 6-amino-5-bromoquinolin-2(1H)-one scaffold, followed by intramolecular cyclization, has been used to construct novel pyrrolo[3,2-f]quinolinones. researchgate.net This demonstrates a powerful two-step strategy for scaffold diversification originating from a bromo-amino-quinoline core.

| Aryl Halide | Alkyne | Catalyst System | Conditions | Product Type | Ref |

| 6-Amino-5-bromoquinolin-2(1H)-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DMF, 80 °C | 5-(Phenylethynyl) Derivative | researchgate.net |

| 6-Amino-5-bromoquinolin-2(1H)-one | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DMF, 80 °C | 5-(Trimethylsilylethynyl) Derivative | researchgate.net |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N, THF, rt | 4-Iodo-2-(phenylethynyl)quinoline | libretexts.org |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the vinylation of the C5 position of this compound. The reaction typically proceeds with substrates such as acrylates, styrenes, and other electron-deficient or unactivated olefins in the presence of a palladium catalyst and a base. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, the broad scope of the Heck reaction with respect to aryl bromides suggests its applicability. The products, 5-vinyl-quinolin-4-amines, are valuable precursors for further synthetic manipulations, including polymerizations or metathesis reactions. The stereoselectivity of the Heck reaction typically favors the formation of the E-alkene product. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to optimize the yield and selectivity of the desired olefinated product. nih.gov

Chan-Lam Coupling Methodologies

The Chan-Lam coupling reaction serves as a powerful and versatile tool for the formation of carbon-heteroatom bonds, particularly C-N bonds, under relatively mild, copper-catalyzed conditions. This reaction typically involves the coupling of an amine with a boronic acid in the presence of a copper source, a base, and often an oxidant (typically atmospheric oxygen). In the context of this compound, the primary amino group at the C4 position is a suitable nucleophile for N-arylation via the Chan-Lam coupling. This transformation allows for the synthesis of a diverse library of N-aryl-5-bromoquinolin-4-amines, which are valuable scaffolds in medicinal chemistry.

The general mechanism of the Chan-Lam N-arylation is believed to proceed through a catalytic cycle involving a Cu(II) species. The cycle is initiated by the coordination of the amine to the copper catalyst. Subsequently, transmetalation with the boronic acid forms a copper-aryl intermediate. Reductive elimination from a transient Cu(III) species, formed via oxidation, then yields the desired N-arylated product and regenerates the active copper catalyst.

The reaction conditions for the Chan-Lam coupling of this compound with various arylboronic acids can be optimized by screening different copper sources, bases, and solvents. Commonly employed copper catalysts include copper(II) acetate (B1210297) (Cu(OAc)₂), copper(I) iodide (CuI), and copper(II) triflate (Cu(OTf)₂). A variety of bases such as triethylamine (B128534) (Et₃N), pyridine (B92270), and potassium carbonate (K₂CO₃) can be used to facilitate the reaction. The choice of solvent is also crucial, with dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and toluene being frequently utilized. The reaction is typically carried out in an open flask to allow for the use of atmospheric oxygen as the oxidant.

Below is a representative data table illustrating the Chan-Lam coupling of this compound with different arylboronic acids, based on typical conditions reported for similar substrates.

| Entry | Arylboronic Acid | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 88 |

| 3 | 4-Chlorophenylboronic acid | CuI (10) | Et₃N | Toluene | 80 | 18 | 75 |

| 4 | 3-Nitrophenylboronic acid | Cu(OTf)₂ (10) | K₂CO₃ | MeOH | 60 | 20 | 70 |

| 5 | 2-Methylphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 36 | 65 |

Electrophilic Aromatic Substitution Patterns on the Quinoline Nucleus Bearing Amino and Bromo Substituents

The quinoline ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. In this compound, the powerful electron-donating amino group at the C4 position and the deactivating, yet ortho-, para-directing bromo group at the C5 position dictate the positions of further substitution.

The amino group at C4 is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to it. In the quinoline ring, this corresponds to the C3 and C5 positions, as well as activating the carbocyclic ring, particularly at the C6 and C8 positions. The pyridine ring of a quinoline is generally less reactive towards electrophilic attack than the benzene (B151609) ring. However, the strong activation by the C4-amino group can overcome this.

The bromo group at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs. Therefore, it directs incoming electrophiles to the C6 and C8 positions.

When both substituents are considered, the strongly activating amino group has the dominant directing effect.

Substitution on the Heterocyclic Ring: The C3 position is activated by the C4-amino group.

Substitution on the Carbocyclic Ring: The C6 and C8 positions are activated by both the C4-amino group (para and ortho, respectively, through the quinoline system) and the C5-bromo group (ortho and para, respectively). The C7 position is meta to both and is thus deactivated. Steric hindrance from the C5-bromo group may disfavor substitution at the C6 position to some extent.

Therefore, electrophilic aromatic substitution on this compound is expected to occur primarily at the C3, C6, and C8 positions. The exact product distribution will depend on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation would likely yield a mixture of isomers.

The following table summarizes the predicted and observed regioselectivity for common electrophilic aromatic substitution reactions on 4-aminoquinoline (B48711) derivatives, which serves as a model for this compound.

| Reaction | Electrophile | Reagents | Major Product(s) |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 3-Nitro, 6-Nitro, and 8-Nitro derivatives |

| Bromination | Br⁺ | Br₂/FeBr₃ | 3-Bromo, 6-Bromo, and 8-Bromo derivatives |

| Sulfonation | SO₃ | H₂SO₄/SO₃ | 6-Sulfonic acid and 8-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 6-Acyl and 8-Acyl derivatives |

Nucleophilic Reactivity of the Quinoline Ring System

The susceptibility of the quinoline ring system to nucleophilic attack is highly dependent on the nature and position of its substituents. In general, nucleophilic aromatic substitution (SNAr) on a haloaromatic compound is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the bromine atom is located on the carbocyclic ring at the C5 position. This ring is rendered electron-rich by the potent electron-donating effect of the amino group at C4. This electron donation increases the electron density of the quinoline system, thereby deactivating it towards nucleophilic attack. The C5 position is not ortho or para to any strongly electron-withdrawing group that could stabilize the negative charge of a Meisenheimer intermediate, which is a key intermediate in the SNAr mechanism.

Consequently, the direct nucleophilic displacement of the bromide from this compound is expected to be challenging under typical SNAr conditions. Reactions with common nucleophiles such as alkoxides, amines, or thiols are unlikely to proceed to a significant extent without the use of harsh reaction conditions or a transition metal catalyst.

The following table illustrates the expected low reactivity of this compound towards various nucleophiles under standard SNAr conditions.

| Entry | Nucleophile | Reagent | Solvent | Conditions | Result |

| 1 | Methoxide | NaOMe | MeOH | Reflux, 24h | No reaction |

| 2 | Piperidine | Piperidine | DMSO | 150 °C, 48h | No reaction |

| 3 | Thiophenoxide | PhSNa | DMF | 100 °C, 24h | No reaction |

Alternative pathways, such as those involving the formation of a hetaryne intermediate under very strong basic conditions (e.g., NaNH₂ in liquid ammonia), could potentially lead to substitution, but such reactions often result in a mixture of regioisomers.

Intramolecular Cyclization and Annulation Reactions of this compound Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a bromo substituent suitable for cross-coupling reactions, makes it an excellent precursor for the synthesis of fused polycyclic heteroaromatic systems through intramolecular cyclization and annulation reactions. These reactions are of significant interest as they provide access to complex molecular architectures with potential biological activities.

One common strategy involves the N-functionalization of the C4-amino group with a side chain containing a suitable reactive moiety. The subsequent intramolecular cyclization can then be triggered to form a new ring. For example, acylation of the amino group with a reagent containing a terminal alkyne, followed by a Sonogashira coupling and subsequent cyclization, can lead to the formation of a pyrrolo[3,2-c]quinoline system.

Alternatively, the amino group can be used as a nucleophile in an intramolecular SNAr reaction if a suitable electrophilic center is introduced in a side chain attached at a different position, though this is less direct from the starting material itself. A more direct approach is the palladium-catalyzed intramolecular C-N bond formation. For instance, N-acylation of the amino group with a bromo-substituted acyl chloride, followed by an intramolecular Buchwald-Hartwig amination, could lead to the formation of a fused six-membered ring.

A representative example of an intramolecular cyclization is the synthesis of a fused pyrimido[4,5-b]quinoline system. This can be achieved by first reacting this compound with a reagent that introduces a one-carbon unit and a nitrogen functionality, such as a formamide (B127407) equivalent, followed by cyclization.

The table below outlines a plausible reaction sequence for the synthesis of a fused tetracyclic quinoline derivative starting from a this compound precursor.

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | This compound | 2-Bromobenzoyl chloride, Pyridine, DCM | N-(5-bromoquinolin-4-yl)-2-bromobenzamide | 90 |

| 2 | N-(5-bromoquinolin-4-yl)-2-bromobenzamide | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | Fused tetracyclic lactam | 75 |

This intramolecular cyclization strategy provides a powerful method for constructing complex heterocyclic systems that are otherwise difficult to access.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromoquinolin 4 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. For 5-Bromoquinolin-4-amine, both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to assign every proton and carbon signal unambiguously.

Proton (¹) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to display distinct signals for the six protons on the quinoline (B57606) ring system and the protons of the amine group. The chemical shifts are influenced by the aromatic ring current and the electronic effects of the substituents. The amino group at the C4 position, being a strong electron-donating group, will cause a significant upfield shift (to lower ppm values) for protons on the same ring, particularly H-2 and H-3. Conversely, the electronegative bromine atom at C5 will deshield adjacent protons, shifting them downfield.

The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-6, H-7, H-8) form distinct spin systems. H-2 is expected to appear as a doublet, coupled to H-3. H-3 will also be a doublet, coupled back to H-2. The protons on the carbocyclic ring (H-6, H-7, H-8) will exhibit a more complex pattern. H-8 will likely be a doublet of doublets, showing ortho coupling to H-7 and a smaller meta coupling. H-6 will also be a doublet of doublets. H-7 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.2-8.4 | d | ³J(H2-H3) ≈ 5-6 |

| H-3 | ~6.5-6.7 | d | ³J(H3-H2) ≈ 5-6 |

| H-6 | ~7.8-8.0 | dd | ³J(H6-H7) ≈ 8-9, ⁴J(H6-H8) ≈ 1-2 |

| H-7 | ~7.4-7.6 | t (dd) | ³J(H7-H6) ≈ 8-9, ³J(H7-H8) ≈ 7-8 |

| H-8 | ~7.6-7.8 | dd | ³J(H8-H7) ≈ 7-8, ⁴J(H8-H6) ≈ 1-2 |

| NH₂ | ~5.0-6.0 | br s | N/A |

Carbon-13 (¹³C) NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts are highly indicative of the carbon's local electronic environment. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded (shifted upfield), while the carbon bearing the bromine atom (C-5) will be deshielded, although the heavy atom effect of bromine can be complex. Carbons in the pyridine ring (C-2, C-3, C-4, C-4a, C-8a) generally appear at different chemical shifts than those in the benzene ring (C-5, C-6, C-7, C-8). The quaternary carbons (C-4, C-4a, C-5, C-8a) can be identified by their typically lower intensity in a standard ¹³C NMR spectrum and confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~110 |

| C-4 | ~155 |

| C-4a | ~148 |

| C-5 | ~115 |

| C-6 | ~132 |

| C-7 | ~125 |

| C-8 | ~128 |

| C-8a | ~142 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between H-2 and H-3, confirming their adjacent relationship. Similarly, correlations between H-6, H-7, and H-8 would establish the connectivity within the carbocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of protonated carbons. For example, the proton signal at ~6.5-6.7 ppm (assigned to H-3) would show a cross-peak to the carbon signal at ~110 ppm (assigned to C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For instance, the H-2 proton would show a correlation to C-4 and C-8a, while the H-8 proton would correlate to C-4a and C-6, unequivocally locking down the structure of the fused ring system.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₉H₇BrN₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be crucial for confirming the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) would likely induce fragmentation. The quinoline ring is relatively stable, but characteristic losses can be predicted. A primary fragmentation pathway might involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for quinolines. Another possible fragmentation is the loss of the bromine radical (•Br), followed by further degradation of the quinoline ring.

| m/z Value | Assignment | Notes |

|---|---|---|

| 222/224 | [M]⁺ | Molecular ion peak showing characteristic bromine isotope pattern. |

| 143 | [M - Br]⁺ | Loss of bromine radical. |

| 195/197 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

| 116 | [M - Br - HCN]⁺ | Subsequent loss of HCN after loss of Br. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound will be dominated by features of the primary amine and the aromatic quinoline system.

The most prominent feature will be the N-H stretching vibrations of the primary amine (-NH₂) group, which typically appear as two sharp-to-medium bands in the 3300-3500 cm⁻¹ region. wpmucdn.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ will contain several strong bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring. An N-H bending (scissoring) vibration for the primary amine is also expected in this region, often near 1620 cm⁻¹. ucalgary.ca The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~1620 | N-H Bend (scissoring) | Primary Amine |

| 1650 - 1500 | C=C and C=N Stretch | Quinoline Ring |

| 1400 - 1000 | In-plane C-H Bending | Aromatic |

| < 700 | C-Br Stretch | Aryl Halide |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system is a chromophore that absorbs in the UV region. The spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions.

The addition of an amino group at the C-4 position, which is an auxochrome, is expected to cause a significant bathochromic (red) shift of the absorption maxima and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The bromine atom is also considered an auxochrome and may contribute to a further, albeit smaller, red shift. The spectrum of this compound in a non-polar solvent would likely show two or three main absorption bands, with the longest wavelength absorption (λ_max) extending into the near-UV region.

| Predicted λ_max (nm) | Electronic Transition | Notes |

|---|---|---|

| ~230-250 | π → π | High energy transition of the aromatic system. |

| ~320-350 | π → π | Lower energy transition, red-shifted by substituents. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 4-aminoquinoline (B48711) derivatives, this technique has revealed intricate details about their molecular geometry and how they pack in the solid state, which is crucial for understanding their physical and biological properties.

An exemplary analogue, chloroquine, in its bis(dihydrogenphosphate) dihydrate form, has been crystallized and its structure determined with high precision nih.gov. The crystallographic data for this analogue provides a solid foundation for understanding the structural characteristics that this compound is likely to exhibit.

| Parameter | Chloroquine bis(dihydrogenphosphate) dihydrate |

|---|---|

| Chemical Formula | C18H28ClN2+(3)·2H2PO4-·2H2O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 9.830 (2) |

| b (Å) | 16.879 (3) |

| c (Å) | 15.783 (4) |

| β (°) | 105.51 (2) |

| Volume (ų) | 2523.2 |

| Z | 4 |

In the solid state, the conformation of 4-aminoquinoline analogues is dictated by the spatial arrangement of the quinoline ring and its substituents. In the case of chloroquine, the molecule exists as a dication, with both the quinoline ring nitrogen and the terminal nitrogen of the side chain being protonated nih.gov. This protonation state is a form of tautomerism and is crucial for the intermolecular interactions observed in the crystal lattice. The quinoline ring itself is essentially planar, a common feature for such aromatic systems. The flexible side chain, however, adopts a specific conformation to accommodate the crystal packing forces and hydrogen bonding requirements.

The protonation of the quinoline nitrogen suggests that in the crystalline form, the 4-amino group likely exists predominantly in the amino form rather than the imino tautomer, which is consistent with the aromatic character of the quinoline ring. For this compound, a similar preference for the amino tautomer in the solid state is expected. The bromine atom at the 5-position is not expected to significantly alter the fundamental planarity of the quinoline core, though it will influence the electronic distribution and the nature of intermolecular interactions.

In the crystal structure of chloroquine bis(dihydrogenphosphate) dihydrate, an extensive and intricate three-dimensional hydrogen-bonding network is observed nih.gov. Every hydrogen atom on the nitrogen and oxygen atoms, including those of the water molecules, participates in hydrogen bonding nih.gov. The protonated quinoline nitrogen and the amino group of the side chain act as hydrogen bond donors to the phosphate anions and water molecules. The phosphate ions, in turn, form infinite chains that are bridged by the chloroquine molecules through these hydrogen bonds nih.gov. This creates a highly stable and ordered crystal lattice.

| Donor-H···Acceptor | Interaction Type | Significance in Crystal Packing |

|---|---|---|

| N-H···O (Quinoline) | Charge-assisted hydrogen bond | Links chloroquine cations to phosphate anions |

| N-H···O (Side Chain) | Charge-assisted hydrogen bond | Connects the flexible side chain to the phosphate network |

| O-H···O (Phosphate/Water) | Hydrogen bond | Forms infinite phosphate chains and integrates water molecules |

Computational Chemistry Approaches in Elucidating the Electronic and Molecular Properties of 5 Bromoquinolin 4 Amine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The process begins with geometry optimization, where the molecule's lowest energy conformation is determined.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For quinoline (B57606) derivatives and other heterocyclic aromatic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed and has been shown to provide reliable results. figshare.comresearchgate.net This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.

The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. For molecules containing elements like bromine, a basis set that includes polarization and diffuse functions is generally recommended to accurately model the electron distribution. A commonly used and effective basis set for such systems is 6-311++G(d,p). scirp.org The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen, allowing for more flexibility in the orbital shapes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. scirp.orgresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.in Conversely, a small gap indicates a molecule that is more reactive and less stable. For 5-Bromoquinolin-4-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO is likely distributed over the entire aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating amino group would influence the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Amino- and Bromo-Substituted Aromatic Systems (Calculated using DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.14 | -0.15 | 4.99 |

| Bromobenzene | -6.45 | -0.87 | 5.58 |

| 4-Aminoquinoline (B48711) (inferred) | ~ -6.0 | ~ -1.5 | ~ 4.5 |

| This compound (estimated) | ~ -6.2 | ~ -1.7 | ~ 4.5 |

Note: The values for 4-Aminoquinoline and this compound are estimated based on typical values for similar aromatic amines and halogenated compounds, as specific literature data is not available. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The bromine atom, being highly electronegative, would also create a region of negative potential, while the carbon atom attached to it would have a slightly positive character.

Global and Local Reactivity Descriptors: Chemical Hardness, Softness, Electrophilicity Index, and Chemical Potential

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors are calculated using the following equations:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η)

The chemical potential measures the tendency of electrons to escape from a system. Chemical hardness is a measure of the resistance to charge transfer, with harder molecules being less reactive. ias.ac.in Chemical softness is the reciprocal of hardness and indicates a higher reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors (Estimated for this compound)

| Descriptor | Formula | Estimated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.95 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.47 eV |

Note: These values are estimated based on the inferred HOMO and LUMO energies from Table 1 and are for illustrative purposes.

Theoretical Investigations of Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. This compound can potentially exist in two tautomeric forms: the amino form and the imino form. Computational studies can predict the relative stability of these tautomers by calculating their ground-state energies. Generally, for 4-aminoquinoline and its derivatives, the amino form is found to be significantly more stable than the imino tautomer. This preference is due to the preservation of the aromaticity of the quinoline ring system in the amino form. The energy difference between the tautomers can be calculated to determine the equilibrium constant and the population of each form at a given temperature.

Furthermore, considering the potential for hydrolysis or synthesis from 4-hydroxyquinoline (B1666331) derivatives, the keto-enol tautomerism of the corresponding 5-bromoquinolin-4-ol (B1343798) is also of interest. Computational studies on substituted 4-hydroxyquinolines have shown that the keto form (quinolin-4(1H)-one) is generally more stable than the enol form (quinolin-4-ol).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the quinoline ring system. The presence of the amino and bromo substituents will influence the positions of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. TD-DFT calculations, typically performed with a functional like B3LYP and a suitable basis set, can provide a theoretical spectrum that can be compared with experimental data to confirm the electronic structure and transitions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful computational framework for elucidating the nature of chemical bonds and intermolecular interactions based on the topological analysis of the electron density. This methodology allows for a quantitative description of bonding character by identifying critical points in the electron density distribution and analyzing the properties at these points. However, a specific application of QTAIM to characterize the bonding within this compound is not available in the reviewed scientific literature.

General principles of QTAIM analysis involve the localization of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions, characterized by ∇²ρ(r) < 0, and closed-shell (ionic, hydrogen bond, or van der Waals) interactions, where ∇²ρ(r) > 0.

While detailed research findings and data tables specifically for this compound are not present in the available literature, a hypothetical QTAIM analysis would involve the computational determination of these topological parameters for all the bonds within the molecule. This would include the C-C, C-N, C-H, C-Br, and N-H bonds. Such an analysis would quantify the covalent and ionic character of each bond, providing a deeper understanding of the electronic structure of this compound.

For a comprehensive understanding, future computational studies would need to be performed to generate the specific QTAIM data for this compound. This would enable the creation of detailed data tables and a thorough discussion of the bonding characterization as outlined in the requested article structure.

Exploration of 5 Bromoquinolin 4 Amine in Contemporary Materials Science Research

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

There is no available research in the scientific literature that specifically documents the use of 5-Bromoquinolin-4-amine as a synthetic intermediate for creating complex heterocyclic systems. While the general class of aminoquinolines serves as versatile building blocks in organic synthesis, the reactivity and synthetic utility of this particular isomer remain unexplored in published studies.

Investigation as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

A search of academic databases and chemical literature did not yield any studies where this compound has been investigated or utilized as a precursor for ligands in either homogeneous or heterogeneous catalysis. The potential for the quinoline (B57606) nitrogen and the exocyclic amine to coordinate with metal centers is theoretically plausible, but this has not been experimentally realized or reported for this specific compound.

Integration into Functional Materials Architectures

No published research could be found on the integration of this compound into functional materials. The study of quinoline derivatives in materials science is an active field, but the focus has been on other isomers or derivatives with different substitution patterns. There are no reports on its use in polymers, metal-organic frameworks, or other material architectures.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The potential of this compound in supramolecular chemistry and self-assembly processes has not been a subject of investigation in any available research literature. While the quinoline scaffold can participate in non-covalent interactions such as π-π stacking, and the amino and bromo groups could potentially engage in hydrogen bonding or halogen bonding, these possibilities have not been explored for this molecule.

Challenges and Future Research Directions for Halogenated Aminoquinolines

Addressing Limitations in Regioselectivity and Substrate Scope in Synthesis

A primary hurdle in the synthesis of complex halogenated aminoquinolines is achieving precise control over the position of chemical modifications, a concept known as regioselectivity. The synthesis of quinoline (B57606) derivatives often involves cyclization or condensation reactions, and the final substitution pattern can be difficult to direct, especially on a scaffold with multiple potential reaction sites. nih.goviipseries.org For instance, the functionalization of a quinoline ring can be influenced by the electronic properties of existing substituents (both electron-donating and electron-withdrawing groups), which can affect reaction outcomes in complex ways. nih.gov

The substrate scope, or the range of starting materials that can be successfully used in a reaction, is another significant limitation. Many synthetic procedures are effective only for a narrow range of molecules, hindering the creation of diverse chemical libraries needed for drug discovery. researchgate.net For example, a particular metal-catalyzed reaction might work well for simple quinolines but fail or give poor yields when applied to substrates bearing sensitive functional groups. nih.gov Overcoming these challenges requires the development of new catalysts and reaction conditions that offer greater control and tolerate a wider variety of chemical functionalities. frontiersin.org

| Challenge | Description | Example from Literature | Potential Solution |

|---|---|---|---|

| Poor Regioselectivity | Difficulty in controlling the specific position of functional group addition on the quinoline ring system. | Functionalization of substituted quinoline N-oxides can lead to mixtures of products depending on the position and nature of the substituent. nih.gov | Development of highly specific directing groups or sterically-aware catalysts to guide reactions to a single desired position. researchgate.net |

| Limited Substrate Scope | Synthetic methods are often not applicable to a wide range of starting materials or tolerate diverse functional groups. | Certain amination reactions show poor yields with less nucleophilic amines like diallylamine (B93489) or dibenzylamine. nih.gov | Designing more robust catalytic systems (e.g., novel metal-ligand complexes) that are less sensitive to the electronic and steric properties of the substrate. researchgate.net |

| Harsh Reaction Conditions | Many traditional quinoline syntheses (e.g., Skraup, Doebner-von Miller) require harsh conditions that are incompatible with sensitive substrates. niscpr.res.in | High temperatures and strong acids can cause decomposition of complex starting materials. | Employing milder, catalyzed reactions, such as those using Lewis acids like Indium (III) chloride at lower temperatures. niscpr.res.in |

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional organic synthesis has often relied on harsh reagents, toxic solvents, and energy-intensive conditions, creating a significant environmental burden. mobt3ath.com Modern chemistry is increasingly focused on "green" or sustainable methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. sciencedaily.comresearchgate.net For the synthesis of halogenated aminoquinolines, this paradigm shift involves several key strategies.

One major area of focus is the use of alternative, eco-friendly reaction media, such as water, ionic liquids, or polyethylene (B3416737) glycols, to replace hazardous volatile organic solvents. researchgate.net Another approach is the development of more efficient and recyclable catalysts. niscpr.res.in For example, catalysts like Indium (III) chloride and iron (III) chloride have been shown to be effective for quinoline synthesis under milder conditions and can often be recovered and reused, reducing both cost and waste. niscpr.res.inmobt3ath.com Furthermore, the use of nanocatalysts is a promising frontier, offering high surface area and reactivity, which can lead to more efficient chemical transformations. nih.gov Methodologies that combine multiple reaction steps into a single "one-pot" procedure also contribute to sustainability by reducing the need for intermediate purification steps, thereby saving time, resources, and solvents. rsc.org

| Aspect | Traditional Methods | Sustainable & Benign Alternatives |

|---|---|---|

| Catalysts | Often require stoichiometric amounts of strong Brønsted or Lewis acids. niscpr.res.in | Use of recyclable, non-toxic catalysts like FeCl₃·6H₂O or InCl₃ in catalytic amounts. niscpr.res.inmobt3ath.com Use of magnetic nanocatalysts for easy recovery. nih.gov |

| Solvents | Reliance on volatile and often toxic organic solvents. | Employing water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.net |

| Energy Source | Conventional heating requiring significant energy input. | Microwave-assisted synthesis or photo-induced reactions using visible light from LEDs. sciencedaily.comresearchgate.net |

| Atom Economy | Multi-step syntheses with purification at each stage can lead to significant material loss. | One-pot, multicomponent reactions (MCRs) that build complex molecules in a single step, maximizing atom economy. rsc.org |

Exploration of Novel Functionalization Strategies via C-H Activation

A transformative approach in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Traditionally, adding a new functional group to a molecule like quinoline required a multi-step process, often involving the installation of a "handle" (like a halogen) that could then be replaced. C-H activation streamlines this process by allowing for the direct conversion of a C-H bond into a new C-C, C-N, or C-O bond, representing a more atom-economical and efficient strategy. nih.govyoutube.com

For halogenated aminoquinolines, C-H activation offers a powerful tool for late-stage diversification, allowing chemists to modify complex molecules without rebuilding them from scratch. youtube.com Research has demonstrated that various positions on the quinoline ring can be targeted for functionalization using transition metal catalysts (e.g., palladium, rhodium, iridium). nih.govnih.gov The regioselectivity of these reactions is a significant challenge and is often controlled by directing groups within the molecule that guide the metal catalyst to a specific C-H bond. dntb.gov.ua The 8-amino group, for instance, is a powerful directing group for functionalizing the quinoline core. dntb.gov.ua Future research will focus on developing new catalytic systems that can selectively functionalize even the most unreactive C-H bonds with greater precision and efficiency. youtube.com

Advancements in Computational Modeling for Predictive Chemistry

The trial-and-error process of discovering new chemical reactions can be time-consuming and resource-intensive. Computational chemistry and machine learning are emerging as indispensable tools to accelerate this process. mit.edu By developing accurate predictive models, researchers can screen potential reactions and substrates in silico before ever stepping into the lab. researchgate.netmdpi.com

For the synthesis of halogenated aminoquinolines, computational models can help address key challenges. For example, machine learning algorithms can be trained on existing reaction data to predict the most likely site of reactivity (regioselectivity) for a new molecule or to forecast whether a given set of starting materials will react to form a desired product. researchgate.netmit.edu These models can calculate molecular properties, such as frontier orbital energies, to predict reactivity under specific conditions, like those involving photocatalysis. mit.edu This predictive power not only guides the synthesis of new compounds but also aids in rational drug design by modeling how molecules like 5-Bromoquinolin-4-amine might interact with biological targets. mdpi.comnih.gov As computational power increases and algorithms become more sophisticated, this synergy between theoretical prediction and experimental validation will become a cornerstone of chemical research. mit.edu

Interdisciplinary Approaches for Comprehensive Understanding and Application

The journey of a compound like this compound from a laboratory chemical to a useful product in medicine or materials science requires a deeply integrated, interdisciplinary approach. rsc.org The challenges in its synthesis and functionalization are not isolated chemical problems; they are intrinsically linked to the compound's ultimate application.

Future breakthroughs will come from the convergence of multiple fields. Synthetic chemists developing new reactions will collaborate with computational scientists who can model and predict their outcomes. mdpi.com Pharmacologists and biologists will work alongside these teams to screen new quinoline derivatives for biological activity, providing crucial feedback that can guide the design of next-generation compounds with improved properties. nih.govresearchgate.net This integrated strategy, which combines systematic screening, predictive modeling, and detailed pharmacokinetic and toxicological evaluations, is essential for translating fundamental chemical discoveries into real-world solutions. mdpi.comnih.gov The versatility of the quinoline scaffold in areas ranging from medicinal chemistry to materials science underscores the immense potential that can be unlocked through such collaborative efforts. researchgate.netrsc.org

Q & A

Q. Q: What are the standard synthetic routes for preparing 5-Bromoquinolin-4-amine, and how can reaction conditions influence yield and purity?

A:

- Methodology : The synthesis typically involves halogenation or nucleophilic substitution on a quinoline backbone. For example, bromination of 4-aminoquinoline derivatives using brominating agents like or (N-bromosuccinimide) under controlled conditions.

- Optimization : Solvent choice (e.g., ethanol, dichloromethane) and temperature (reflux vs. room temperature) critically affect reaction kinetics. For instance, refluxing in ethanol may enhance solubility but risks side reactions like debromination .

- Characterization : Confirm structure via / NMR (to identify NH and Br environments), IR spectroscopy (for NH stretching), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC or TLC .

Biological Activity Profiling

Q. Q: How is this compound evaluated for antimicrobial or anticancer activity in vitro?

A:

- Assay Design :

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Include positive controls like ciprofloxacin .

- Anticancer : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC values with cisplatin or doxorubicin .

- Mechanistic Insights : Follow-up studies may include apoptosis assays (Annexin V/PI staining) or ROS generation measurements to elucidate mode of action .

Advanced Structure-Activity Relationships (SAR)

Q. Q: How does the bromine substitution at position 5 influence bioactivity compared to other halogenated quinoline derivatives?

A:

- Key Observations :

- Electron-Withdrawing Effects : Bromine at position 5 enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). This contrasts with chlorine, which has weaker electron withdrawal .

- Steric Effects : Bulkier halogens (e.g., iodine) may reduce binding affinity in sterically constrained targets. Bromine balances electronic and steric properties .

- Case Study : 4-Bromo-6-chloroquinolin-3-amine shows higher antimalarial activity than non-brominated analogues, suggesting bromine’s role in enhancing target engagement .

Analytical Challenges in Purity Assessment

Q. Q: What are common impurities in this compound synthesis, and how are they resolved?

A:

- Impurity Sources :

- Debromination : Partial loss of Br under harsh conditions.

- Byproducts : Unreacted starting materials (e.g., 4-aminoquinoline) or dimerization products.

- Resolution :

Computational Modeling for Target Identification

Q. Q: How can molecular docking or DFT calculations guide the study of this compound’s mechanism?

A:

- Approach :

- Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., DNA gyrase for antimicrobial activity). Validate with experimental IC data .

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Bromine’s electron-deficient nature may drive interactions with cysteine residues in enzymes .

- Limitations : Solvent effects and protein flexibility in silico models require experimental validation via mutagenesis or X-ray crystallography .

Stability and Storage Considerations

Q. Q: What are the optimal storage conditions for this compound to prevent degradation?

A:

- Stability Data :

- Temperature : Store at 2–8°C in airtight containers to avoid thermal decomposition.

- Light Sensitivity : Protect from UV light to prevent photolytic debromination.

- Solubility : Dissolve in DMSO for biological assays, but avoid repeated freeze-thaw cycles .

Comparative Pharmacokinetics

Q. Q: How does the lipophilicity of this compound affect its absorption and bioavailability?

A:

- LogP Analysis : Bromine increases logP (~2.5) compared to non-halogenated quinolines, enhancing membrane permeability but potentially reducing aqueous solubility.

- In Vivo Testing : Administer orally to rodent models and measure plasma concentration via LC-MS. Compare with intravenous dosing to calculate bioavailability .

Addressing Synthetic Roadblocks

Q. Q: What strategies mitigate low yields in the final step of this compound synthesis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.